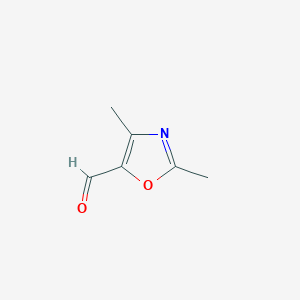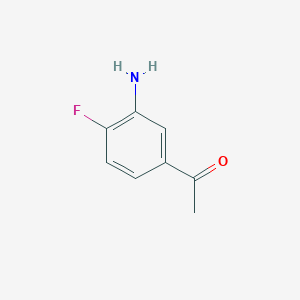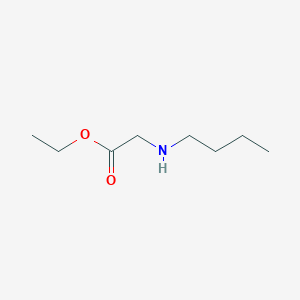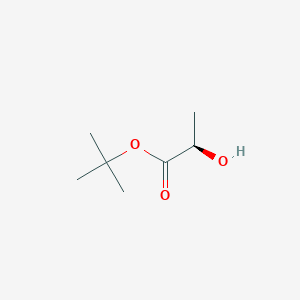
(+)-tert-ブチルD-乳酸
概要
説明
(+)-tert-Butyl D-lactate is an organic compound that belongs to the class of lactates. It is the ester of D-lactic acid and tert-butyl alcohol. This compound is known for its chiral properties, making it significant in various chemical and industrial applications. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
科学的研究の応用
(+)-tert-Butyl D-lactate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Serves as a substrate in enzymatic studies to understand the specificity and mechanism of esterases and lipases.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Employed in the production of biodegradable polymers and as a solvent in various chemical processes.
作用機序
Target of Action
The primary targets of (+)-tert-Butyl D-lactate, also known as TERT-BUTYL ®-(+)-LACTATE, are proteins in the body that undergo lactylation, a newly proposed epigenetic modification . This compound interacts with these proteins and modifies their function, playing a crucial role in energy metabolism and signaling in tissues under both physiological and pathological conditions .
Mode of Action
(+)-tert-Butyl D-lactate interacts with its targets by driving the lactylation modifications of histone lysine residues, which directly stimulate gene transcription from chromatin . This modification process could be driven by lactate . The increasing lactylation levels require both exogenous and endogenous lactate syntheses .
Biochemical Pathways
The action of (+)-tert-Butyl D-lactate affects several biochemical pathways. It inhibits mitochondrial oxidative phosphorylation and increases glycolysis under hypoxic settings, which increase both intracellular lactate and protein lactation levels . This results in metabolic reorganization and epigenetic modifications, with pleiotropic consequences in several disorders .
Pharmacokinetics
Lactate, the molecule from which it is derived, is known to be rapidly produced during periods of intense exercise and increased atp demand
Result of Action
The action of (+)-tert-Butyl D-lactate has molecular and cellular effects. It has been found to be crucial for energy metabolism and signaling in brain tissues under both physiological and pathological conditions . Its expression level has been demonstrated to be correlated with the emergence of several disorders such as tumors, inflammation, infections, and cognitive impairment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (+)-tert-Butyl D-lactate. Factors such as the excitation of neurons by electrical stimulation, activation of PI3K/Akt pathway by infection, local ischemia, or reperfusion promoting the secretion of inflammatory factors, and deposition of amyloid-β plaques can affect the concentration of lactate and further influence the level of histone lactylation . These factors may have significant implications for the effectiveness of (+)-tert-Butyl D-lactate in different physiological and pathological conditions.
準備方法
Synthetic Routes and Reaction Conditions
(+)-tert-Butyl D-lactate can be synthesized through the esterification of D-lactic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of (+)-tert-Butyl D-lactate involves the continuous esterification process. This method utilizes a fixed-bed reactor where D-lactic acid and tert-butyl alcohol are passed over an acid catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
(+)-tert-Butyl D-lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (+)-tert-Butyl D-lactate can hydrolyze back to D-lactic acid and tert-butyl alcohol.
Oxidation: The compound can be oxidized to produce corresponding lactones or acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding D-lactol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: D-lactic acid and tert-butyl alcohol.
Oxidation: Lactones or carboxylic acids.
Reduction: D-lactol.
Substitution: Various ester derivatives.
類似化合物との比較
(+)-tert-Butyl D-lactate can be compared with other similar compounds, such as:
Methyl D-lactate: Similar ester of D-lactic acid but with a methyl group instead of a tert-butyl group. It is less sterically hindered and more reactive.
Ethyl D-lactate: Another ester of D-lactic acid with an ethyl group. It has intermediate steric hindrance and reactivity compared to methyl and tert-butyl esters.
Propyl D-lactate: Ester of D-lactic acid with a propyl group. It has higher steric hindrance than methyl and ethyl esters but lower than tert-butyl esters.
The uniqueness of (+)-tert-Butyl D-lactate lies in its high steric hindrance due to the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.
特性
IUPAC Name |
tert-butyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMVXXFAJGOQO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449515 | |
| Record name | (+)-tert-Butyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68166-83-6 | |
| Record name | (+)-tert-Butyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (+)-tert-butyl D-lactate less effective than isopropanol in initiating the ring-opening polymerization of trimethylene carbonate with the tin(II) amido complexes?
A1: The research paper demonstrates that while the addition of isopropanol activates tin(II) amido complexes (1-4) for the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), using (+)-tert-butyl D-lactate results in negligible activity []. This suggests that the steric bulk of the tert-butyl group in (+)-tert-butyl D-lactate may hinder its coordination to the tin center and subsequent reaction with TMC, thus preventing efficient initiation of the polymerization process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


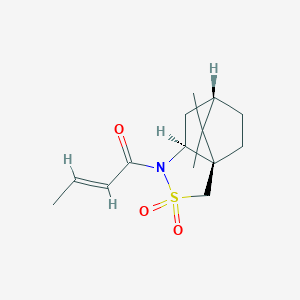
![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)





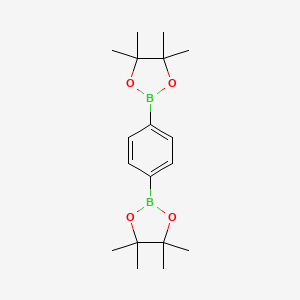
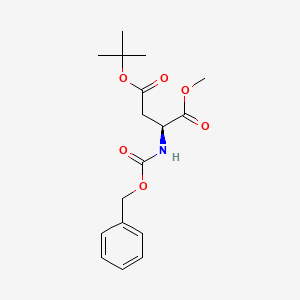
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)

